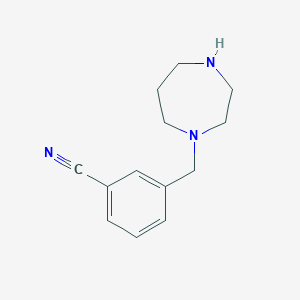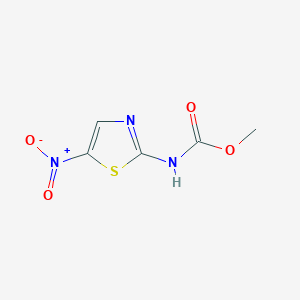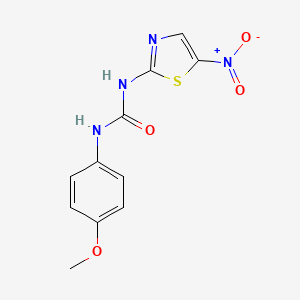
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea (MNTU) is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in various biochemical and physiological processes. MNTU has been used in a variety of lab experiments, such as enzyme kinetics, protein-ligand interactions, and nucleic acid synthesis.
Mecanismo De Acción
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea works by inhibiting the activity of enzymes that are involved in the production of nitric oxide. It does this by binding to the active site of the enzyme and preventing the formation of the nitric oxide. This inhibition leads to decreased production of nitric oxide and thus decreased levels of nitric oxide in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which can lead to decreased inflammation and improved cardiovascular health. It has also been found to reduce oxidative stress, which can lead to improved immune function. Additionally, this compound has been found to increase the production of adenosine triphosphate (ATP), which is the energy source for cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications. Additionally, it is a stable compound and does not degrade easily. However, there are some limitations to its use in lab experiments. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, it can be toxic if not handled properly.
Direcciones Futuras
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has a wide range of potential applications in the scientific research field. It could be used to study the effects of nitric oxide on various biochemical and physiological processes. Additionally, it could be used to study the effects of oxidative stress on cells and the immune system. Additionally, it could be used to study the effects of ATP on cellular energy production. Finally, it could be used to study the effects of enzyme inhibitors on various biochemical pathways.
Métodos De Síntesis
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea is synthesized in the lab by reacting a mixture of 4-methoxyphenol and 5-nitrothiazole-2-thiol in the presence of a base, such as potassium carbonate. This reaction is carried out at room temperature for several hours, and the resulting product is a white solid. The solid is then purified and the desired compound is obtained.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-phenyl)-3-(5-nitro-thiazol-2-yl)-urea has been widely used in scientific research due to its versatile properties. It has been used as a reagent in enzyme kinetics studies, as a catalyst in protein-ligand interactions, and as an inhibitor in nucleic acid synthesis. It has also been used as a substrate in the study of enzyme-catalyzed reactions, as a scavenger for reactive oxygen species, and as an inhibitor for the production of nitric oxide.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(5-nitro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-19-8-4-2-7(3-5-8)13-10(16)14-11-12-6-9(20-11)15(17)18/h2-6H,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEDWIVSWKXJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[butyl(ethyl)amino]propanoate](/img/structure/B6353243.png)
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
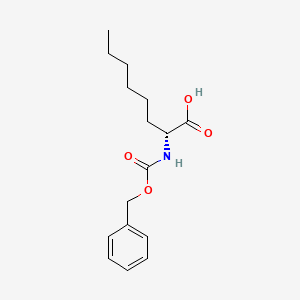
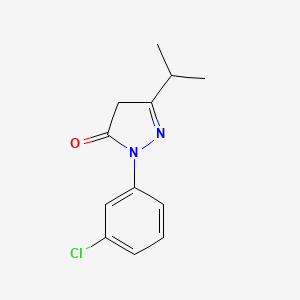

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
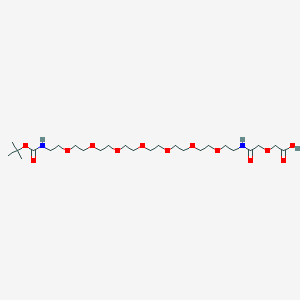
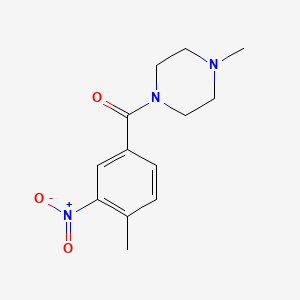

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)

